molecular formula C7H5N3O3 B2415497 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid CAS No. 2490418-50-1

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid

Cat. No.: B2415497
CAS No.: 2490418-50-1
M. Wt: 179.135
InChI Key: PRPJDDABSDTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic precursor for the preparation of various pharmacologically active molecules. Its core structure is part of a class of fused heterocyclic compounds that are frequently investigated for their potential to interact with biologically relevant targets. Recent scientific literature highlights a convenient synthetic route to this scaffold, where pyrazolo[1,5-a]pyrazin-4(5H)-ones are first regioselectively iodinated and then undergo palladium-catalyzed carbonylation in methanol to yield the corresponding methyl ester, which is subsequently hydrolyzed to the carboxylic acid . This efficient pathway provides access to the molecule for further derivatization. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged structure in drug design. Research into closely related analogs has demonstrated their potential as potent and selective positive allosteric modulators of the GluN2A subunit of the NMDA receptor, a promising therapeutic target for treating neuropsychiatric and neurological conditions such as schizophrenia and depression . Furthermore, other derivatives based on a similar, partially saturated core (4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine) have been developed and patented as inhibitors of the ROS1 kinase, an important target in oncology for cancers such as non-small cell lung cancer (NSCLC) . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this high-quality intermediate to build more complex structures for hit-to-lead optimization and to explore new chemical space in the search for novel bioactive entities.

Properties

IUPAC Name

4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-4-1-2-9-10(4)5(3-8-6)7(12)13/h1-3H,(H,8,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJDDABSDTUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490418-50-1
Record name 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for iodination and carbonylation, and employing large-scale hydrolysis setups.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of 4-hydroxy-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid.

    Substitution: Formation of various substituted pyrazolopyrazine derivatives.

Mechanism of Action

The mechanism of action of 4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor modulator, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Biological Activity

4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazolo-pyrazine framework with a carboxylic acid functional group. Its molecular formula is C7H6N4O3C_7H_6N_4O_3, and it has a molecular weight of 178.15 g/mol.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. Notably, studies have shown that related compounds can inhibit the activity of HIV-1 integrase, which is crucial for viral replication. For instance, a series of substituted pyrazolo[1,5-a]pyrazines demonstrated IC50 values in the nanomolar range against HIV-1 integrase, indicating potent antiviral effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, research has identified that certain pyrazolo derivatives can inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes involved in critical biological processes. These include:

  • Poly(ADP-ribose) polymerase (PARP) : Inhibition of PARP can enhance the efficacy of chemotherapy in cancer treatment by preventing DNA repair in cancer cells .
  • Cyclooxygenase (COX) : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting COX enzymes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The compound's structure allows it to bind effectively to active sites on target enzymes and receptors, modulating their activity.
  • Signal Transduction Pathways : By influencing key pathways such as apoptosis and inflammation, this compound can alter cellular responses to stress and damage.

Case Studies and Research Findings

StudyFindings
HIV Integrase Inhibition Demonstrated potent inhibition with an IC50 value of 74 nM.
Anticancer Activity Induced apoptosis in breast cancer cell lines via PI3K/Akt/mTOR pathway modulation.
Enzyme Inhibition Effectively inhibited PARP activity, enhancing cytotoxicity in cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid derivatives?

  • Methodology : Derivatives are synthesized via cyclization of 5-aminopyrazole-4-carboxamides or functionalization at position 7 using aldehydes under acidic conditions. For example, methyl esters (e.g., 4c ) are prepared via H2SO4-mediated nitration or bromination, yielding products with 80–93% efficiency . Key steps include refluxing intermediates with hydrazine hydrate and optimizing solvent systems (e.g., dichloromethane for brominated derivatives) .
  • Data : Typical yields range from 52% (brominated derivatives) to 93% (carbaldehyde derivatives), with purity confirmed by HPLC (≥98%) .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) identify carbonyl (δ ~181–184 ppm) and aromatic protons (δ 7.1–10.7 ppm) .
  • HRMS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> for 4a : calcd 254.1042, found 254.1039) .
  • Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 51.54% calcd vs. 51.76% found) validate stoichiometry .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

  • Methodology : Use directing groups (e.g., methyl esters) to stabilize intermediates. For example, bromination of 4f with HBr at 60°C selectively substitutes position 3, avoiding side products . Computational modeling (DFT) predicts electron-deficient sites, guiding substitution patterns .
  • Data Contradiction : Conflicting <sup>1</sup>H NMR signals (e.g., 4a δ 12.12 vs. 10.68 ppm) may arise from tautomerism; variable-temperature NMR or X-ray crystallography (e.g., monoclinic P21/c for chlorinated analogs) resolves ambiguities .

Q. What strategies optimize reaction yields for sterically hindered derivatives?

  • Methodology :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky substituents .
  • Catalysis : Pd-mediated C–H arylation introduces aryl groups at position 6 with >80% efficiency .
  • Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.